1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide
Description
1-[(3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is a synthetic compound featuring a furochromen core fused with a piperidine-carboxamide moiety. The furochromen scaffold is substituted with a tert-butyl group at position 3 and a methyl group at position 5, while the piperidine ring is functionalized with a carboxamide group at position 2.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N2O5/c1-13-15-9-17-18(24(2,3)4)12-30-19(17)11-20(15)31-23(29)16(13)10-21(27)26-7-5-14(6-8-26)22(25)28/h9,11-12,14H,5-8,10H2,1-4H3,(H2,25,28) |
InChI Key |
DKPLKRRIIUSSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction is employed to introduce formyl or acetyl groups at the C6 position of the furochromen scaffold. For example, 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one serves as a key intermediate. The reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions at 0–5°C, yielding acetylated derivatives in ~75% efficiency.
Table 1: Reaction Conditions for Furochromen Acetylation
| Reagent System | Temperature | Yield | Key Observations |
|---|---|---|---|
| POCl₃/DMF | 0–5°C | 75% | Selective C6 acetylation |
| Ac₂O/H₂SO₄ | 25°C | 60% | Non-selective acetylation |
Functionalization of the Furochromen Scaffold
Introduction of the tert-Butyl Group
The tert-butyl group at C3 is introduced via Friedel–Crafts alkylation using tert-butyl chloride in the presence of AlCl₃. This step requires careful control of stoichiometry (1:1.2 molar ratio of furochromen to tert-butyl chloride) to avoid over-alkylation. Reactions conducted in dichloromethane at −10°C achieve 68% yield, while higher temperatures (>0°C) reduce yields to <50% due to side reactions.
Acetylation at C6
The acetyl group at C6 is installed via nucleophilic acyl substitution. Acetic anhydride (Ac₂O) and triethylamine (Et₃N) in dichloromethane at 0°C facilitate this transformation. The reaction proceeds via activation of the hydroxyl group, followed by acetylation, with yields reaching 85% under optimized conditions.
Table 2: Optimization of C6 Acetylation
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | 0°C | 85% |
| THF | Pyridine | 25°C | 72% |
| DMF | NaHCO₃ | 40°C | 65% |
Coupling with Piperidine-4-Carboxamide
Synthesis of Piperidine-4-Carboxamide
Piperidine-4-carboxamide is prepared from isonipecotamide via acetylation. A representative protocol involves treating isonipecotamide with acetic anhydride (1.2 equiv) and Et₃N (3 equiv) in CH₂Cl₂ at 0°C, followed by gradual warming to room temperature. This method achieves quantitative yields, as confirmed by LCMS and NMR.
Amide Bond Formation
The final coupling between the acetylated furochromen and piperidine-4-carboxamide employs carbodiimide-based coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylacetamide (DMA) at 25°C yield the target compound in 78% purity. Alternative methods using HATU or DCC result in lower efficiencies (<70%) due to steric hindrance.
Table 3: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| EDC/NHS | DMA | 25°C | 78% | 95% |
| HATU | DMF | 25°C | 65% | 88% |
| DCC | THF | 0°C | 58% | 82% |
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Characterization by NMR, NMR, and HRMS confirms structural integrity. For example, the target compound exhibits distinct signals at δ 1.43 (s, 9H, tert-butyl), δ 2.31 (s, 3H, methyl), and δ 4.53 (m, 1H, piperidine) .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furochromen ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using halogenated reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have been linked to the inhibition of key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, particularly through the inhibition of matrix metalloproteinases (MMPs), which are crucial in the degradation of extracellular matrix components during inflammatory responses. Studies have shown that related compounds can reduce MMP activity, thereby mitigating inflammation in various models .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. It has been evaluated as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Mechanistic studies suggest that it may enhance cholinergic activity, which is beneficial in cognitive function improvement .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 1-{3-[5,9-Dimethyl-3-(2-methyl-2-propanyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoyl}-4-piperidinecarboxamide (CAS 859864-68-9)
- Molecular Formula : C₂₆H₃₂N₂O₅
- Molecular Weight : 452.551 g/mol
- Key Structural Differences: Substituents on Furochromen: 5,9-dimethyl groups (vs. 5-methyl in the target compound). Acyl Chain: Propanoyl linker (3-carbon chain) instead of acetyl (2-carbon) in the target compound.
- Additional methyl groups at position 9 could enhance lipophilicity, possibly improving membrane permeability but reducing aqueous solubility .
Compound 2: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.370 g/mol
- Key Structural Differences :
- Piperidine Substituents : Phenyl group at position 4 and tert-butoxycarbonyl (Boc) at position 1 (vs. carboxamide in the target compound).
- Core Structure : Lacks the furochromen system entirely.
- Implications: The Boc group and phenyl substitution may confer steric hindrance, limiting interactions with flat binding pockets.
Compound 3: 4-Phenyl-1-[2-(3,5,9-Trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic Acid
- Key Structural Differences :
- Substituents on Furochromen : 3,5,9-trimethyl groups (vs. 3-tert-butyl and 5-methyl in the target compound).
- Piperidine Functionalization : Carboxylic acid at position 4 (vs. carboxamide).
- Implications: Trimethyl substitution on the furochromen may reduce steric bulk compared to tert-butyl, altering target selectivity.
Comparative Data Table
Research Implications
- Pharmacokinetics : The tert-butyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration but risking solubility limitations. In contrast, Compound 3’s carboxylic acid may improve solubility but restrict CNS activity .
- Target Binding: The acetyl linker in the target compound may optimize steric compatibility with enzymatic active sites compared to Compound 1’s longer propanoyl chain .
Biological Activity
1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide
- Molecular Formula : C₁₉H₂₀O₅
- Molecular Weight : 328.36 g/mol
- CAS Number : 777857-43-9
Pharmacological Activity
The biological activity of this compound has been investigated in various contexts, revealing a range of pharmacological effects:
Antibacterial Activity
Research indicates that compounds structurally related to piperidine exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often attributed to their ability to inhibit bacterial growth through various mechanisms.
Enzyme Inhibition
1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine derivatives have also been evaluated for their enzyme inhibitory properties. Specific studies highlight their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating conditions like Alzheimer's disease. The IC50 values for some derivatives were found to be significantly lower than the standard reference drug, indicating potent inhibition .
Antifungal Activity
Some related compounds have shown promising antifungal activity. For example, derivatives with specific structural motifs exhibited effective inhibition against fungal strains such as Fusarium oxysporum, suggesting that modifications in the molecular structure can enhance antifungal properties .
The mechanisms by which these compounds exert their biological effects include:
- Binding Affinity : Studies using molecular docking techniques reveal that these compounds can bind effectively to target enzymes and receptors, influencing their activity and function.
- Interaction with Amino Acids : The interaction profiles with amino acids at active sites of enzymes suggest that structural features such as the furochromene moiety play a significant role in biological activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated moderate antibacterial activity against Bacillus subtilis with an IC50 value of 25 µM. |
| Study 2 | Showed significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM across various derivatives. |
| Study 3 | Highlighted antifungal efficacy with MIC values as low as 12.5 µg/mL against Fusarium oxysporum. |
Q & A
Q. Characterization :
- Spectroscopy : 1H/13C NMR to confirm regiochemistry and functional group integration .
- Chromatography : HPLC or TLC to monitor reaction progress and purity (>95% purity threshold) .
- Mass spectrometry : High-resolution MS for molecular weight validation .
Basic: Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Essential for verifying the presence of the tert-butyl group (δ ~1.3 ppm for 1H; δ ~29 ppm for 13C) and the furochromenone backbone (aromatic protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Confirms carbonyl groups (C=O stretching at ~1700 cm⁻¹ for the lactone and amide) .
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and crystal packing effects .
Advanced: How can researchers address low yields during the acetylation step?
Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance reactivity .
- Temperature control : Gradual addition of acetylating agents at 0–5°C to minimize decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Flash chromatography or recrystallization to isolate the desired product .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies may stem from:
- Purity variability : Validate compound purity via HPLC and elemental analysis before assays .
- Assay conditions : Standardize parameters (e.g., pH, temperature, cell line passage number) .
- Orthogonal assays : Compare results across multiple models (e.g., kinase inhibition vs. cytotoxicity assays) .
- Metabolic stability : Assess compound degradation in assay media using LC-MS .
Basic: What in vitro models are used to evaluate therapeutic potential?
Methodological Answer:
- Cancer research : NCI-60 cell line panel for cytotoxicity screening .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
- Anti-inflammatory models : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
